4-Amino-1,5-naphthyridine-3-carbonitrile: Physicochemical Profiling, Stability Kinetics, and Kinase Inhibitor Application
4-Amino-1,5-naphthyridine-3-carbonitrile: Physicochemical Profiling, Stability Kinetics, and Kinase Inhibitor Application
Executive Summary & Pharmacophore Significance
In the landscape of targeted therapeutics, the architectural evolution of kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Amino-1,5-naphthyridine-3-carbonitrile (CAS: 1551066-52-4) represents a highly optimized evolution of the traditional 4-amino-3-cyanoquinoline core—a motif famously utilized in irreversible pan-HER inhibitors like neratinib[1][2].
By introducing a second nitrogen at the 5-position, the 1,5-naphthyridine scaffold fundamentally alters the molecule's physicochemical properties. This structural modification lowers lipophilicity, improves aqueous solubility, and introduces an additional hydrogen-bond acceptor, which has been successfully leveraged in the development of potent inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family[3], Transforming Growth Factor-beta (TGF-beta/ALK5)[4], and Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K)[5][6].
As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep mechanistic understanding of this compound's physicochemical behavior, degradation kinetics, and the self-validating analytical workflows required to assess its stability.
Physicochemical Architecture and Electronic Causality
To effectively formulate or derivatize 4-amino-1,5-naphthyridine-3-carbonitrile, one must understand the "push-pull" electronic system governing its reactivity. The electron-donating 4-amino group (push) and the strongly electron-withdrawing 3-carbonitrile group (pull) create a highly conjugated, coplanar system. This resonance flattens the exocyclic amine, reducing its basicity and locking it into an ideal geometry for directional hydrogen bonding within the ATP-binding pocket of kinases.
Furthermore, the introduction of the N5 nitrogen reduces the overall electron density of the aromatic system compared to quinolines, rendering the scaffold less susceptible to electrophilic aromatic substitution but more vulnerable to specific oxidative pathways.
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₉H₆N₄[7] | Defines the core bicyclic heteroaromatic system. |
| Molecular Weight | 170.17 g/mol [7] | Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~75.6 Ų | Optimal for oral bioavailability and membrane permeability. |
| Hydrogen Bond Donors | 1 (-NH₂) | Critical for interaction with the kinase hinge region backbone carbonyls. |
| Hydrogen Bond Acceptors | 4 (N1, N5, -CN, -NH₂) | N1 interacts with hinge amides; N5 interacts with solvent/ribose pocket residues. |
| LogP (Calculated) | ~1.2 - 1.8 | Reduced lipophilicity compared to quinolines mitigates off-target hERG binding[6]. |
Chemical Stability & Degradation Kinetics
Understanding the degradation pathways of 4-amino-1,5-naphthyridine-3-carbonitrile is critical for shelf-life prediction and formulation strategy. The molecule exhibits two primary vulnerabilities:
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Nitrile Hydrolysis (Hydration): The 3-carbonitrile group is highly electrophilic due to the electron-withdrawing nature of the naphthyridine ring. Under strong aqueous acidic or basic stress, combined with thermal energy, the nitrile undergoes hydration to form an intermediate primary amide (4-amino-1,5-naphthyridine-3-carboxamide). Prolonged exposure hydrolyzes this amide into the corresponding carboxylic acid.
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N-Oxidation: While the N1 nitrogen is sterically hindered and electronically deactivated by the adjacent amino and cyano groups, the N5 nitrogen is solvent-exposed and relatively electron-rich. In the presence of peroxides or in vivo Cytochrome P450 enzymes, N5 readily undergoes N-oxidation.
Figure 1: Primary chemical degradation pathways of 4-amino-1,5-naphthyridine-3-carbonitrile.
Experimental Workflows: Self-Validating Forced Degradation
To ensure regulatory compliance (ICH Q1A/Q1B) and scientific trustworthiness, stability protocols must be designed as self-validating systems . This means the protocol inherently checks for data integrity, specifically through Mass Balance Verification and Orthogonal Detection.
Step-by-Step UHPLC-QTOF-MS Protocol
1. Sample Preparation & Baseline Profiling
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Action: Dissolve the API in 50:50 Methanol:Water to a concentration of 1.0 mg/mL.
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Causality: Methanol ensures complete solubilization of the moderately lipophilic scaffold, preventing precipitation during aqueous stress.
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Control: Run an unstressed standard to establish the baseline retention time and confirm initial purity (>98%).
2. Application of Stress Conditions
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Acidic Stress: Add 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
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Basic Stress: Add 0.1 M NaOH (1:1 v/v) and heat at 60°C for 24 hours.
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Oxidative Stress: Add 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 24 hours.
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Photolytic Stress: Expose to 1.2 million lux hours and 200 watt hours/m² UV light (ICH Q1B).
3. Quenching and Neutralization
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Action: Neutralize acid/base samples with equimolar NaOH/HCl respectively. Quench oxidative samples with sodium metabisulfite.
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Causality: Halts degradation precisely at the 24-hour mark, ensuring reproducibility and protecting the UHPLC column from extreme pH shock.
4. UHPLC-QTOF-MS Analysis
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Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
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Causality: Formic acid ensures the protonation of the N5 and N1 nitrogens, drastically enhancing positive-ion Electrospray Ionization (ESI+) sensitivity while suppressing secondary interactions with unendcapped silanols on the C18 stationary phase.
5. Self-Validating Mechanism: Mass Balance Check
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Action: Calculate the sum of the peak areas of the parent compound and all degradants in the stressed sample. Compare this to the peak area of the unstressed control.
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Validation: The total area must equal 100% ± 5%. A significant deficit indicates the formation of volatile degradants, precipitation, or irreversible column binding, prompting immediate protocol recalibration.
Figure 2: ICH-compliant forced degradation experimental workflow with mass balance checks.
Mechanistic Application in Drug Design
The true value of 4-amino-1,5-naphthyridine-3-carbonitrile lies in its spatial geometry within the kinase ATP-binding pocket. The scaffold acts as a rigid, planar anchor.
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Hinge Binding: The N1 nitrogen acts as a stringent hydrogen bond acceptor, pulling a proton from the backbone amide of the kinase hinge region. Simultaneously, the 4-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl[3][4].
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Solvent Interface: The N5 nitrogen points toward the solvent channel or ribose pocket. This allows medicinal chemists to append solubilizing groups (e.g., piperazines or morpholines) at the C6 or C7 positions, utilizing N5 to maintain aqueous solubility without disrupting the primary hinge interaction[6].
Figure 3: Pharmacophore model of the 1,5-naphthyridine scaffold in the kinase ATP-binding pocket.
References
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Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family Source: Cancer Research (AACR Journals), 2015. URL:[Link]
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2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]
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Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors Source: Journal of Medicinal Chemistry, 2004. URL:[Link]
- Tablet formulations of neratinib maleate (US8518446B2)
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4-Amino-1,5-naphthyridine-3-carbonitrile | CAS#:1551066-52-4 Source: ChemSrc Database. URL:[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US8518446B2 - Coated tablet formulations and uses thereof - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria | Medicines for Malaria Venture [mmv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Amino-1,5-naphthyridine-3-carbonitrile | CAS#:1551066-52-4 | Chemsrc [chemsrc.com]
